molecular formula C25H23ClN4OS B12034601 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide CAS No. 477331-00-3

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B12034601
CAS No.: 477331-00-3
M. Wt: 463.0 g/mol
InChI Key: OIGWFAVAFPUGEI-UHFFFAOYSA-N
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Description

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, chlorophenyl, methylphenyl, and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.

    Introduction of Chlorophenyl and Methylphenyl Groups: The chlorophenyl and methylphenyl groups are introduced through electrophilic aromatic substitution reactions.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached to the triazole ring via a nucleophilic substitution reaction.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction using an appropriate amine and acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors and modulating signal transduction pathways.

    Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in cells, leading to cell death or other biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide: shares structural similarities with other triazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

477331-00-3

Molecular Formula

C25H23ClN4OS

Molecular Weight

463.0 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide

InChI

InChI=1S/C25H23ClN4OS/c1-16-4-12-22(13-5-16)30-24(19-7-9-20(26)10-8-19)28-29-25(30)32-15-23(31)27-21-11-6-17(2)18(3)14-21/h4-14H,15H2,1-3H3,(H,27,31)

InChI Key

OIGWFAVAFPUGEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)C)C)C4=CC=C(C=C4)Cl

Origin of Product

United States

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